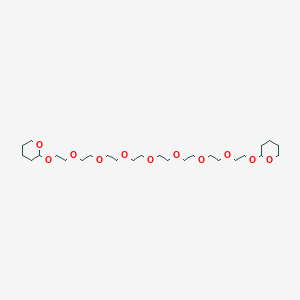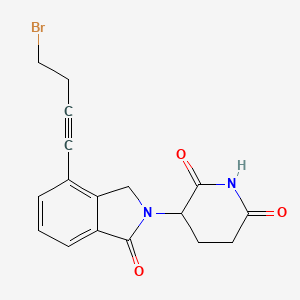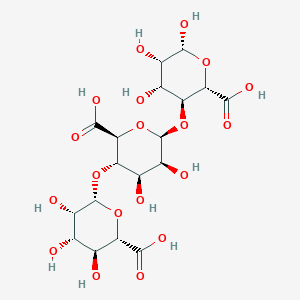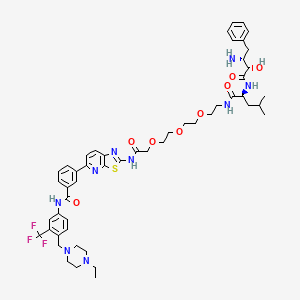
Thp-peg8-thp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THP-PEG8-THP, also known as Bis-THP-PEG8, is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The molecular formula of this compound is C₂₆H₅₀O₁₁, and it has a molecular weight of 538.67 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
THP-PEG8-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyranyl (THP) groups. The synthesis typically involves the protection of hydroxyl groups with THP, followed by the coupling of PEG chains. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
THP-PEG8-THP undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the THP groups back to hydroxyl groups.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various PEG derivatives with different functional groups, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
Aplicaciones Científicas De Investigación
THP-PEG8-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
THP-PEG8-THP functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC .
Comparación Con Compuestos Similares
Similar Compounds
THP-PEG8-OH: Another PEG-based linker used in PROTAC synthesis.
THP-PEG4-THP: A shorter PEG chain variant used for similar applications.
THP-PEG12-THP: A longer PEG chain variant providing different solubility and flexibility properties.
Uniqueness
THP-PEG8-THP is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility. This balance enhances the efficacy of PROTACs, making it a preferred choice for targeted protein degradation applications.
Propiedades
Fórmula molecular |
C26H50O11 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H50O11/c1-3-7-34-25(5-1)36-23-21-32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-22-24-37-26-6-2-4-8-35-26/h25-26H,1-24H2 |
Clave InChI |
HSNXMTFNRCUCOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)


![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)


